molecular formula C3H4F2O B2362114 (2S)-2-(Difluoromethyl)oxirane CAS No. 2056095-67-9

(2S)-2-(Difluoromethyl)oxirane

Cat. No.: B2362114
CAS No.: 2056095-67-9
M. Wt: 94.061
InChI Key: FTCQYMALCXGFFQ-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(Difluoromethyl)oxirane” is a chemical compound with the molecular formula C3H4F2O . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of oxiranes, such as “this compound”, often involves the reaction of an oxirane with an alkyne and a malonate . Another method involves the reaction of adamantyl-substituted epibromohydrins with nitrogen, oxygen, and sulfur nucleophiles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of three carbon atoms, four hydrogen atoms, two fluorine atoms, and one oxygen atom . The average mass of the molecule is 94.060 Da .


Chemical Reactions Analysis

Oxiranes, including “this compound”, are known to undergo ring-opening reactions . These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the oxirane and the reaction conditions .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 65.9±35.0 °C and its predicted density is 1.266±0.06 g/cm3 .

Scientific Research Applications

Chiral Resolution Reagent

(2S)-2-(Difluoromethyl)oxirane, closely related to (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, has been identified as an enantiopure chiral resolution reagent. It's effective for analyzing scalemic mixtures of amines through regioselective ring-opening reactions, facilitating diastereomeric product identification and quantification using NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).

Pre-Reactive Complex Studies

Studies on oxirane, a compound structurally similar to this compound, have explored its pre-reactive complex with F2. This research provides insights into the rotational spectrum, angular geometry, and chemical reaction dynamics, contributing to a broader understanding of oxirane's chemical behavior (Evans et al., 1997).

Synthesis of Polyfluorinated Compounds

The synthesis of polyfluorinated tertiary alcohols using ring-opening reactions of compounds similar to this compound has been demonstrated. This process involves regioselective reactions with various nucleophiles, leading to the formation of materials containing CH2C(CF3)2OH groups, highlighting its utility in synthetic chemistry (Petrov, 2002).

Biohydrolysis with Bacterial Strains

In biocatalysis, the biohydrolysis of oxiranes similar to this compound using bacterial epoxide hydrolases has been studied. This process shows how substrate structure and biocatalyst type impact activity and selectivity, proving useful in asymmetric synthesis (Steinreiber et al., 2000).

Synthesis of Polymer Materials

This compound-like compounds have been used in the synthesis of polymers, such as the ring-opening polymerization of fluoroalkylated oxiranes. This synthesis produces materials with specific structures and properties, useful in various applications (Li Zhan-xiong, 2012).

Weak Hydrogen Bond Studies

Research on the oxirane-trifluoromethane dimer, structurally related to this compound, has provided insights into weak C-H...O and C-H...F-C hydrogen bonds. Such studies are crucial for understanding molecular interactions and bonding energies in chemical systems (Alonso et al., 2004).

Corrosion Inhibition Studies

Compounds structurally related to this compound have been investigated as corrosion inhibitors for carbon steel in acidic solutions. These studies integrate computational and experimental techniques, revealing their effectiveness and mode of action (Dagdag et al., 2019).

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

Properties

IUPAC Name

(2S)-2-(difluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCQYMALCXGFFQ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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